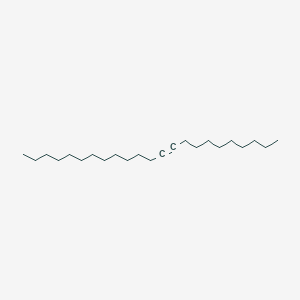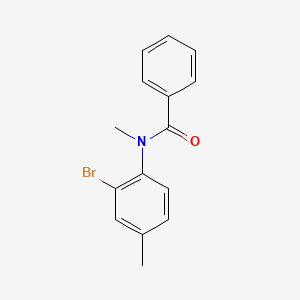
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is a highly chlorinated organic compound It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of nine chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene typically involves the chlorination of indene. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and chlorine concentration to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated indanones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated indanones, partially dechlorinated indenes, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,3,3-Pentachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5-Octachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5,6-Nonachloro-2,3-dihydro-1H-indene
Uniqueness
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
64955-27-7 |
|---|---|
Molekularformel |
C9HCl9 |
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,5,7-nonachloroindene |
InChI |
InChI=1S/C9HCl9/c10-2-1-3(11)6(12)5-4(2)7(13,14)9(17,18)8(5,15)16/h1H |
InChI-Schlüssel |
NCTAUQQHGYKDMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(C(C2(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


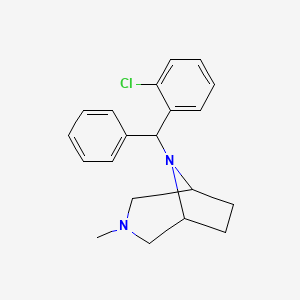
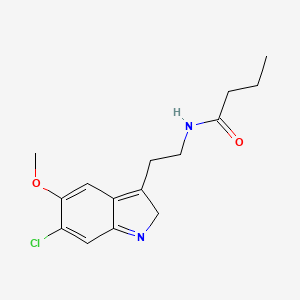
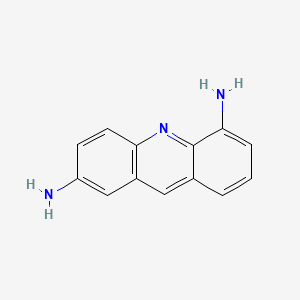
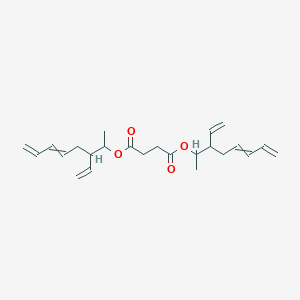
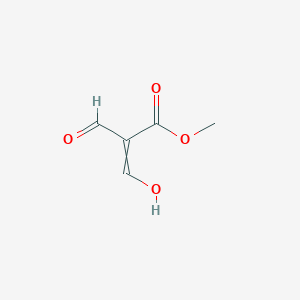
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

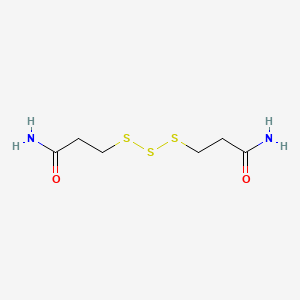

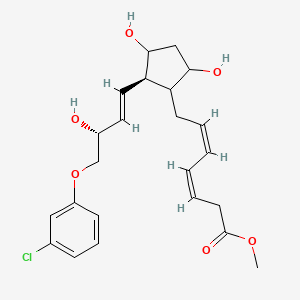
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
